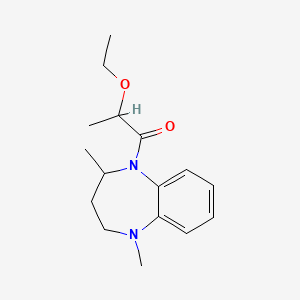![molecular formula C17H21N3O2S B7592773 4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide, also known as DTBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTBP is a derivative of benzamide and is classified as an organic compound.
Mechanism of Action
4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide is a covalent labeling reagent that reacts with primary amines in proteins, peptides, and nucleic acids. The reaction occurs through the formation of a stable amide bond between the primary amine and the carbonyl group of this compound. This covalent modification can be used to study the structure and function of proteins and nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not significantly alter the structure or function of proteins or nucleic acids. However, it is important to note that this compound should be used with caution in experiments, as it can potentially interfere with the function of proteins and nucleic acids if not used properly.
Advantages and Limitations for Lab Experiments
4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide has several advantages as a labeling reagent for proteins and nucleic acids. It is a small molecule that can easily penetrate cell membranes and react with intracellular proteins and nucleic acids. It is also a highly specific labeling reagent that reacts selectively with primary amines. However, this compound has some limitations as well. It can potentially interfere with the function of proteins and nucleic acids if not used properly. Additionally, it is not compatible with all experimental conditions and may require optimization for specific applications.
Future Directions
There are several potential future directions for the use of 4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide in scientific research. One potential application is in the study of protein-protein interactions and protein-DNA interactions. This compound can be used as a cross-linking agent to stabilize these interactions and facilitate their study. Additionally, this compound can be used as a labeling reagent for the study of protein expression and localization in cells and tissues. Finally, this compound can be used as a protease inhibitor to prevent the degradation of proteins during purification. Overall, the potential applications of this compound in scientific research are vast and varied, and further study is needed to fully understand its potential.
Synthesis Methods
4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide can be synthesized using various methods, including the reaction of 4-(chloromethyl)benzoyl chloride with 2-thiophen-2-ylpropan-1-amine, followed by the reaction of the resulting product with dimethylamine. Other methods include the reaction of 4-(dimethylamino)methylbenzoyl chloride with 2-thiophen-2-ylpropan-1-amine.
Scientific Research Applications
4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been used as a labeling reagent for proteins, peptides, and nucleic acids. This compound has also been used as a cross-linking agent to study protein-protein interactions and protein-DNA interactions. Additionally, it has been used as a protease inhibitor to prevent the degradation of proteins during purification.
properties
IUPAC Name |
4-[(dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11(15-5-4-8-23-15)17(22)19-14-9-12(16(18)21)6-7-13(14)10-20(2)3/h4-9,11H,10H2,1-3H3,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKOABUEPWNFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)NC2=C(C=CC(=C2)C(=O)N)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)

![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)